REACTION_SMILES
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[CH3:1][N:2]([CH3:3])[CH:4]=[O:5].[K+:20].[NH2:21][O:22][S:23]([OH:24])(=[O:25])=[O:26].[OH-:19].[OH2:27].[cH:6]1[cH:7][cH:8][cH:9][c:10]2[c:11]3[cH:12][cH:13][cH:14][cH:15][c:16]3[nH:17][c:18]12>>[NH2:2][n:17]1[c:16]2[c:11]([c:10]3[cH:9][cH:8][cH:7][cH:6][c:18]31)[cH:12][cH:13][cH:14][cH:15]2
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CN(C)C=O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[K+]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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NOS(=O)(=O)O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[OH-]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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c1ccc2c(c1)[nH]c1ccccc12
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Name
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Type
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product
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Smiles
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Nn1c2ccccc2c2ccccc21
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |